Receptor Affinity (pKB) Advantage of the Sulfonyl Carboxamide Over Alternative Acidic Warheads in Isolated Trachea
Wy-49,353 (30) exhibits the highest LTD₄ receptor affinity among the four best representatives of each chemical series. Its pKB of 7.78 is 1.70 log units superior to the hydroxamic acid Wy-48,422 (20, pKB 6.08), 1.08 log units superior to the tetrazole Wy-49,451 (41, pKB 6.70), and 1.99 log units superior to the carboxylic acid Wy-46,016 (5, pKB 5.79) [1]. Notably, 30 attains a pKB equivalent to that of the clinical candidate Wy-48,252 (pKB 7.70) and significantly exceeds the reference LTD₄ antagonist LY-171,883 (pKB 6.55) [1]. The pKB was derived from LTD₄-induced contraction of isolated guinea pig trachea pretreated with indomethacin and L-cysteine [1].
| Evidence Dimension | In vitro LTD₄ receptor affinity (pKB) |
|---|---|
| Target Compound Data | pKB = 7.78 |
| Comparator Or Baseline | Wy-48,422 (20) pKB = 6.08; Wy-49,451 (41) pKB = 6.70; Wy-46,016 (5) pKB = 5.79; Wy-48,252 pKB = 7.70; LY-171,883 pKB = 6.55 |
| Quantified Difference | ΔpKB = +1.70 vs. 20; +1.08 vs. 41; +1.99 vs. 5; +0.08 vs. Wy-48,252; +1.23 vs. LY-171,883 |
| Conditions | Isolated guinea pig trachea, LTD₄-induced contraction, indomethacin + L-cysteine pretreatment |
Why This Matters
Receptor affinity differences exceeding one log unit directly alter the concentration required for target engagement, making the sulfonyl carboxamide the only analog within the scaffold family capable of matching clinical candidate-level affinity.
- [1] Musser, J. H.; Kreft, A. F.; Bender, R. H. W.; Kubrak, D. M.; Grimes, D.; Carlson, R. P.; Hand, J. M.; Chang, J. N-[(Arylmethoxy)phenyl] Carboxylic Acids, Hydroxamic Acids, Tetrazoles, and Sulfonyl Carboxamides. Potent Orally Active Leukotriene D₄ Antagonists of Novel Structure. Journal of Medicinal Chemistry 1990, 33 (1), 240–245. DOI: 10.1021/jm00163a039. View Source
